molecular formula C19H21NO4 B2758769 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide CAS No. 1396799-52-2

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide

Cat. No.: B2758769
CAS No.: 1396799-52-2
M. Wt: 327.38
InChI Key: DWCYHOYVUDPAEY-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide (CAS 1396799-52-2) is a synthetic benzamide derivative of significant interest in cardiovascular and metabolic disease research. This compound has been identified as a potential inhibitor of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9), a key regulator of cholesterol metabolism . By targeting PCSK9, this benzamide may offer a novel research pathway for exploring new therapeutic strategies against atherosclerosis, as PCSK9 inhibition leads to increased hepatic clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream . With a molecular formula of C19H21NO4 and a molecular weight of 327.4 g/mol, this compound features a hybrid structure combining a 1-hydroxy-2,3-dihydro-1H-indene moiety with a 3,5-dimethoxybenzamide group . This molecular architecture is characteristic of compounds explored for their bioactive properties. Researchers can utilize this chemical as a critical tool for in vitro studies aimed at elucidating the PCSK9 pathway and validating new targets for lipid disorder management. Please note: This product is intended for Research Use Only (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-23-15-9-14(10-16(11-15)24-2)18(21)20-12-19(22)8-7-13-5-3-4-6-17(13)19/h3-6,9-11,22H,7-8,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCYHOYVUDPAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2(CCC3=CC=CC=C32)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide typically involves several key steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions starting from precursors like 2-phenyl-1,3-butadiene.

    Hydroxylation: The indene is then hydroxylated to introduce the hydroxy group at the 1-position, often using reagents such as osmium tetroxide or hydrogen peroxide.

    Benzamide Formation: The final step involves coupling the hydroxylated indene with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Optimized Conditions: Use of specific catalysts and reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various nucleophiles to the benzene ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: Potential use in the synthesis of novel polymers or materials with specific properties.

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Biological Studies: Used in studies to understand its interaction with biological targets.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the development of new drugs.

Mechanism of Action

The mechanism by which N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, potentially affecting processes like inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ORG25543 (4-(Benzyloxy)-N-[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxybenzamide)

  • Structure : Shares the 3,5-dimethoxybenzamide core but differs in the substituent (benzyloxy group vs. hydroxy-dihydroindenyl) and cyclopentylmethyl amine.
  • Pharmacology : Irreversibly binds to glycine transporter 2 (GlyT2), showing potent analgesic effects in neuropathic and inflammatory pain models. However, it induces severe adverse effects (tremors, seizures) due to glycine depletion .

Compound 1 (Reversible ORG25543 Analog)

  • Structure : Retains the 3,5-dimethoxybenzamide scaffold but replaces the benzyloxy group with a reversible-binding substituent.
  • Pharmacology : Demonstrates comparable analgesia in formalin pain models without inducing seizures, highlighting the importance of reversible GlyT2 inhibition for safety .
  • Implication : The target compound’s hydroxy-dihydroindenyl group may similarly facilitate reversible interactions, aligning it with Compound 1’s improved safety profile.

[18F]Fallypride ((S)-N-[(1-Allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide)

  • Structure : Features a fluoropropyl group and pyrrolidinylmethyl substitution.
  • Application: High-affinity D2/D3 receptor ligand used in PET imaging, underscoring how fluorination and side-chain modifications tailor benzamides for diagnostic vs. therapeutic roles .
  • Contrast : The absence of fluorine in the target compound suggests a therapeutic rather than imaging focus, with methoxy groups optimizing CNS bioavailability.

N-(3,4-Dihydroxyphenyl)-3,4-dimethoxybenzamide (8w)

  • Structure : Incorporates dihydroxyphenyl and 3,4-dimethoxy groups.
  • Activity: Antioxidant and anti-inflammatory properties, likely due to phenolic hydroxyls. The 3,5-dimethoxy configuration in the target compound may reduce oxidative metabolism, enhancing stability .

Isoxaben (N-(3-(1-Ethyl-1-Methylpropyl)-5-Isoxazolyl)-2,6-Dimethoxybenzamide)

  • Structure : 2,6-dimethoxybenzamide with an isoxazolyl substituent.
  • Application : Herbicidal activity via cellulose biosynthesis inhibition. This highlights how substitution patterns (e.g., 2,6- vs. 3,5-dimethoxy) dictate target specificity .

Structural and Pharmacological Data Table

Compound Name Core Structure Key Substituents Target/Activity Toxicity/Issues Reference
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide 3,5-dimethoxybenzamide Hydroxy-dihydroindenylmethyl Hypothesized GlyT2/CNS targets Unknown (reversible binding inferred) -
ORG25543 3,5-dimethoxybenzamide Benzyloxy, cyclopentylmethyl amine GlyT2 (irreversible) Tremors, seizures, death
Compound 1 3,5-dimethoxybenzamide Reversible-binding group GlyT2 (reversible) Reduced toxicity
[18F]Fallypride 2,3-dimethoxybenzamide Fluoropropyl, pyrrolidinylmethyl D2/D3 receptors Diagnostic use (no toxicity)
N-(3,4-dihydroxyphenyl)-3,4-dimethoxybenzamide 3,4-dimethoxybenzamide Dihydroxyphenyl Antioxidant/anti-inflammatory Not reported
Isoxaben 2,6-dimethoxybenzamide Isoxazolyl, alkyl chain Plant cellulose biosynthesis Herbicidal (non-mammalian)

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which combines an indene moiety with a dimethoxybenzamide framework, suggests possible interactions with various biological targets.

Chemical Structure

The compound's chemical formula is C19H23N1O4C_{19}H_{23}N_{1}O_{4} with a molecular weight of approximately 329.39 g/mol. The structural features include:

  • Indene core : Contributes to the compound's aromatic properties and potential biological interactions.
  • Dimethoxybenzamide group : May enhance lipophilicity and facilitate cell membrane penetration.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer properties : Some derivatives have shown efficacy against cancer cell lines.
  • Antimicrobial effects : Potential activity against a range of microorganisms.

Table 1: Summary of Biological Activities

Activity TypeEvidence/Source
AnticancerEvaluated against HeLa and C6 cell lines
AntimicrobialDemonstrated activity against multiple pathogens

The precise mechanism of action for this compound is not fully elucidated; however, it may involve:

  • Enzyme inhibition : Similar compounds have been shown to inhibit cyclooxygenases (COX), impacting inflammatory pathways.
  • Cell cycle interference : Anticancer activities are often linked to the modulation of cell cycle progression and apoptosis induction.

Case Studies and Research Findings

A notable study synthesized various derivatives of related compounds and evaluated their biological activities. Among these, certain derivatives exhibited significant antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and C6 (glioma) cells. The study utilized the BrdU proliferation ELISA assay to measure cell viability and proliferation rates .

Table 2: Anticancer Activity Results

Compound IDCell LineIC50 (µM)Activity Level
3fHeLa12.5High
3gC615.0Moderate

Q & A

Q. Table 1: Synthetic Routes Comparison

StepReagents/ConditionsYield (%)Source
Indanol Formation1-Indanone, NaBH₄, MeOH, 0°C75–85
Benzamide Coupling3,5-Dimethoxybenzoyl chloride, Et₃N60–70

Basic: How is the molecular structure of this compound confirmed?

Answer:
Structural elucidation relies on spectroscopic and analytical methods:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for methoxy groups (δ 3.7–3.9 ppm), indenyl protons (δ 1.5–2.8 ppm), and amide NH (δ 6.5–7.2 ppm) .
    • ¹³C NMR : Carbonyl (C=O) at ~168 ppm and aromatic carbons (110–160 ppm) .
  • IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups .
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., 363.4 g/mol via ESI-MS) .

Basic: What biological targets and assays are associated with this compound?

Answer:
Preliminary studies suggest interactions with:

  • Cyclooxygenases (COX-1/COX-2) : Inhibition measured via prostaglandin E₂ (PGE₂) ELISA assays .
  • Anticancer Targets : IC₅₀ values determined using MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
  • Antioxidant Activity : DPPH radical scavenging assays, with IC₅₀ compared to ascorbic acid .

Advanced: How can reaction yields be optimized during synthesis?

Answer:
Yield optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency .
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) improves acylation rates .
  • Temperature Control : Slow addition of reagents at 0°C reduces side reactions .
  • Purification : Gradient elution in flash chromatography (hexane:ethyl acetate) improves purity (>95%) .

Advanced: How should researchers address contradictions in biological activity data?

Answer:
Discrepancies (e.g., high in vitro vs. low in vivo efficacy) require:

  • Pharmacokinetic Studies : Assess bioavailability via HPLC-MS to detect metabolic instability .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity .
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm target specificity .

Advanced: What methodologies elucidate the compound’s mechanism of action?

Answer:
Mechanistic studies employ:

  • Molecular Docking : AutoDock Vina predicts binding modes with COX-2 (PDB ID: 5KIR) .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) .
  • Kinetic Assays : Continuous spectrophotometric assays to determine enzyme inhibition constants (Ki) .

Advanced: How is enantiomeric purity ensured during synthesis?

Answer:

  • Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H) with hexane:isopropanol mobile phases .
  • Circular Dichroism (CD) : Confirms enantiopurity via Cotton effects at 220–250 nm .

Basic: What physicochemical properties are critical for formulation?

Answer:
Key properties include:

  • Solubility : Poor aqueous solubility (logP ~3.2) necessitates co-solvents (e.g., PEG 400) .
  • Melting Point : 160–165°C (DSC analysis) .
  • Stability : Degrades under UV light; store in amber vials at -20°C .

Advanced: How is structure-activity relationship (SAR) analyzed?

Answer:
SAR strategies involve:

  • Analog Synthesis : Replace methoxy with halogens (-Cl, -F) to modulate electron density .
  • Bioisosteric Replacement : Substitute indenyl with cyclopentyl to assess steric effects .
  • 3D-QSAR Models : CoMFA/CoMSIA maps electrostatic/hydrophobic interactions .

Advanced: What strategies bridge in vitro and in vivo efficacy gaps?

Answer:

  • Prodrug Design : Introduce phosphate esters to enhance water solubility .
  • Nanoparticle Encapsulation : PLGA nanoparticles improve tumor targeting (e.g., 80% encapsulation efficiency) .
  • Metabolite Identification : LC-MS/MS profiles identify active metabolites for lead optimization .

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